molecular formula C10H10BN3O2 B7956098 (6-Cyano-3-ethyl-1,3-benzodiazol-4-yl)boronic acid

(6-Cyano-3-ethyl-1,3-benzodiazol-4-yl)boronic acid

Cat. No.: B7956098
M. Wt: 215.02 g/mol
InChI Key: NFHWZFVWTOLQJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Cyano-3-ethyl-1,3-benzodiazol-4-yl)boronic acid is an organoboron compound that features a benzodiazole ring substituted with a cyano group, an ethyl group, and a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of (6-Cyano-3-ethyl-1,3-benzodiazol-4-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

(6-Cyano-3-ethyl-1,3-benzodiazol-4-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Cyano-3-ethyl-1,3-benzodiazol-4-yl)boronic acid is unique due to the presence of both a cyano group and a boronic acid group on the benzodiazole ring.

Properties

IUPAC Name

(6-cyano-3-ethylbenzimidazol-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BN3O2/c1-2-14-6-13-9-4-7(5-12)3-8(10(9)14)11(15)16/h3-4,6,15-16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHWZFVWTOLQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC2=C1N(C=N2)CC)C#N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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